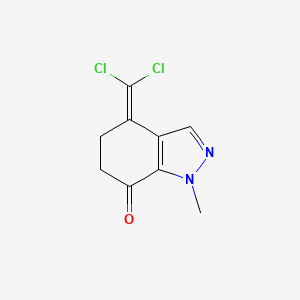
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one is a chemical compound known for its unique structure and reactivity It belongs to the class of indazole derivatives, which are compounds containing a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one with dichloromethylidene chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dichloromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1-(Dichloromethylidene)-4-methylcyclohexane: Another compound with a dichloromethylidene group, used in various chemical reactions.
Uniqueness
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one is unique due to its indazole core structure, which imparts specific chemical and biological properties
Properties
CAS No. |
138212-14-3 |
|---|---|
Molecular Formula |
C9H8Cl2N2O |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
4-(dichloromethylidene)-1-methyl-5,6-dihydroindazol-7-one |
InChI |
InChI=1S/C9H8Cl2N2O/c1-13-8-6(4-12-13)5(9(10)11)2-3-7(8)14/h4H,2-3H2,1H3 |
InChI Key |
HHZLDOBNLNFULV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=C(Cl)Cl)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















